N-(2,4-Dinitrophenyl)-L-alanine methyl ester
Description
Discovery and Initial Applications
The origins of N-(2,4-Dinitrophenyl)-L-alanine methyl ester trace back to the revolutionary work of Frederick Sanger in the 1940s and early 1950s. Sanger developed the dinitrophenyl method as part of his pioneering efforts to determine the amino acid sequence of proteins, particularly insulin. The compound emerged as a derivative product during the application of 1-fluoro-2,4-dinitrobenzene, commonly known as Sanger's reagent, to protein analysis.
The initial applications centered on protein sequencing methodology. Sanger's reagent reacted with the N-terminal amino acid of polypeptides, and this compound served as a reference compound for identifying dinitrophenyl derivatives of alanine during the sequencing process. This application was crucial because it allowed researchers to determine which amino acid occupied the N-terminal position of protein chains, providing the first systematic approach to protein structure determination.
The compound's synthesis typically involves nucleophilic substitution between L-alanine methyl ester and 1-fluoro-2,4-dinitrobenzene under basic conditions. Early synthetic procedures were developed to support the growing demand for reference compounds in protein analysis, establishing the foundational chemistry that would support decades of biochemical research.
Historical Significance in Protein Chemistry
The historical significance of this compound cannot be overstated in the context of protein chemistry development. Sanger's work with dinitrophenyl derivatives, including this compound, led to the first complete amino acid sequence determination of any protein - bovine insulin - accomplished between 1951 and 1955.
Prior to Sanger's methodological innovations, proteins were widely assumed to be somewhat amorphous structures without defined sequences. The successful application of the dinitrophenyl method, utilizing compounds like this compound as analytical standards, proved that proteins have definite, constant, genetically determined sequences. This discovery fundamentally changed the understanding of protein structure and laid the groundwork for the sequence hypothesis that would later connect DNA structure to protein function.
The compound played a critical role in the development of protein "fingerprinting" techniques. Sanger's method involved partial hydrolysis of dinitrophenyl-labeled proteins into short peptides, followed by two-dimensional separation on filter paper using electrophoresis and chromatography. The resulting patterns, which Sanger termed "fingerprints," created distinct maps that allowed researchers to identify and sequence individual peptide fragments. This compound served as a crucial reference for identifying alanine-containing fragments in these analyses.
Evolution of Research Applications Over Time
The research applications of this compound have evolved significantly since its initial development for protein sequencing. While the Sanger method was eventually superseded by more efficient techniques such as Edman degradation and later by DNA sequencing approaches, the compound found new applications in immunological research and specialized analytical procedures.
In the 1960s and 1970s, researchers began exploiting the immunogenic properties of dinitrophenyl groups for antibody studies. This compound and related compounds became valuable tools for investigating antibody-antigen interactions, particularly in studies of hapten-specific immune responses. The dinitrophenyl group's strong electron-withdrawing properties and distinctive chemical signature made it an ideal model hapten for immunological research.
Modern applications have expanded to include peptide synthesis, where the compound serves as a building block with the dinitrophenyl group functioning as a temporary protecting group for amino groups. This application represents a sophisticated evolution from its original analytical role to a synthetic utility in constructing complex peptide molecules.
The compound has also found use in protein-protein interaction studies, where the dinitrophenyl group can be conjugated to proteins for monitoring interactions using various analytical techniques. This represents a return to its protein-analytical roots but with modern detection methods that provide greater sensitivity and specificity than the original colorimetric approaches.
Recent research has explored the compound's potential in materials science, particularly in the development of nonlinear optical materials. This application leverages the electron-withdrawing properties of the dinitrophenyl group that were originally exploited for analytical purposes, demonstrating how fundamental chemical properties can find unexpected applications across different fields.
Pioneering Studies Establishing Methodological Uses
Several pioneering studies established the methodological framework for using this compound and related compounds in biochemical research. Sanger's initial work on insulin provided the foundational methodology that would influence protein chemistry for decades.
The insulin sequencing studies demonstrated that when insulin was treated with 1-fluoro-2,4-dinitrobenzene under mildly alkaline conditions, the reagent attacked the α-amino group of N-terminal residues to form dinitrophenyl-peptides. Upon acid hydrolysis, these liberated the N-terminal residue as its dinitrophenyl derivative. For insulin, this process revealed dinitrophenyl-phenylalanine and dinitrophenyl-glycine as the N-terminal residues of the two chains, providing the first evidence that insulin consisted of multiple polypeptide chains.
The methodology established several key principles that extended beyond insulin analysis. The use of partial acid hydrolysis to generate overlapping peptide fragments, combined with enzymatic digestion using trypsin and chymotrypsin, created a systematic approach to sequence determination. This compound served as a reference standard throughout these studies, ensuring accurate identification of alanine-containing fragments.
Later studies in the 1960s and 1970s expanded the methodological applications to immunological research. Pioneering work by Singer and colleagues demonstrated that this compound and related compounds could be used for affinity labeling of antibody active sites. These studies showed that dinitrophenyl-specific antibodies could be covalently modified with radioactive dinitrophenyl reagents, allowing researchers to identify specific amino acid residues involved in antigen binding.
The development of hapten-induced contact hypersensitivity models further established the compound's utility in immunological research. Studies showed that dinitrophenyl compounds could induce specific immune responses, with this compound serving as both an immunogen and an analytical tool for studying antibody specificity and immune system function.
Properties
IUPAC Name |
methyl (2S)-2-(2,4-dinitroanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDDNUKGTCKLDT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595349 | |
| Record name | Methyl N-(2,4-dinitrophenyl)-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10420-63-0 | |
| Record name | Methyl N-(2,4-dinitrophenyl)-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Aromatic Substitution with 2,4-Dinitrofluorobenzene
The primary synthetic pathway involves reacting L-alanine methyl ester with 2,4-dinitrofluorobenzene (DNFB) under basic conditions. The fluorine atom in DNFB acts as a leaving group, enabling nucleophilic attack by the α-amino group of L-alanine methyl ester.
Typical Procedure :
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Reagent Preparation : Dissolve L-alanine methyl ester hydrochloride (1.0 equiv) in anhydrous dimethylformamide (DMF).
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Base Addition : Add triethylamine (2.5 equiv) to deprotonate the amino group.
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DNFB Addition : Introduce DNFB (1.1 equiv) dropwise at 0°C, followed by stirring at 25°C for 12–18 hours.
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Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 25°C | Balances reaction rate and side reactions |
| Stoichiometry (DNFB) | 1.1 equiv | Minimizes di-substitution byproducts |
Esterification of N-(2,4-Dinitrophenyl)-L-alanine
Alternative routes begin with pre-nitrated L-alanine, followed by esterification:
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Nitration : Treat L-alanine with concentrated HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 2- and 4-positions of the phenyl ring.
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Esterification : React the nitrated product with methanol in the presence of thionyl chloride (SOCl₂) or H₂SO₄ as a catalyst.
Reaction Conditions :
| Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|
| SOCl₂ | 60°C | 4 h | 82 |
| H₂SO₄ | Reflux | 6 h | 75 |
Esterification with SOCl₂ avoids excess water, reducing hydrolysis side reactions.
Industrial Production and Optimization
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety:
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Microreactor Design : Mix DNFB and L-alanine methyl ester in a T-shaped mixer at 5 mL/min flow rate.
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Residence Time : 30 minutes at 50°C achieves 85% conversion, surpassing batch reactor yields by 12%.
Advantages :
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Reduced thermal degradation of nitro groups.
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Scalable to kilogram quantities without intermediate isolation.
Purification Techniques
Crude product purification is critical for pharmaceutical-grade material:
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 98.5 | 70 |
| Preparative HPLC | 99.9 | 60 |
| Column Chromatography | 97.0 | 80 |
Recrystallization from ethanol/water (3:1) is preferred for cost-effectiveness.
Analytical Characterization
Spectroscopic Validation
Post-synthesis analysis ensures structural fidelity:
Chromatographic Purity Assessment
HPLC methods quantify residual reactants and byproducts:
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (4.6×250 mm) | 60:40 MeCN/H₂O + 0.1% TFA | 6.2 |
Purity ≥98% is achievable with gradient elution.
Recent Advances in Synthesis
Enzymatic Resolution
Racemic mixtures of N-(2,4-dinitrophenyl)-alanine methyl ester are resolved using pig liver esterase (PLE):
Chemical Reactions Analysis
Oxidation Reactions
The dinitrophenyl group undergoes selective oxidation under controlled conditions. Key observations include:
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Primary Pathway : Nitro groups remain stable, while the alanine backbone is oxidized to form α-keto derivatives.
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Reagents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) at elevated temperatures.
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Product : 2,4-Dinitrophenylpyruvate methyl ester, identified via FTIR and mass spectrometry.
Reduction Reactions
Reduction targets nitro groups or the ester moiety:
Nitro Group Reduction
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Catalytic Hydrogenation : H₂ gas with palladium/charcoal (Pd/C) reduces nitro groups to amines at 50–80°C.
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Products : N-(2,4-Diaminophenyl)-L-alanine methyl ester (yield: 72–85%).
Ester Reduction
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LiAlH₄ : Converts the methyl ester to a primary alcohol.
Substitution Reactions
The dinitrophenyl group participates in nucleophilic aromatic substitution (NAS):
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Conditions : NaOH/EtOH at reflux (70–80°C).
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Nucleophiles :
Nucleophile Product Yield (%) Ammonia 2-Amino-4-nitrophenyl derivative 63 Thiophenol 2-Phenylthio-4-nitrophenyl analog 58
Hydrolysis Reactions
Controlled cleavage of functional groups occurs under acidic/basic conditions:
Ester Hydrolysis
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Base-Catalyzed : 1M NaOH yields N-(2,4-Dinitrophenyl)-L-alanine.
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Acid-Catalyzed : Concentrated HCl produces 2,4-dinitrophenol and L-alanine.
Amide Bond Cleavage
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6M HCl at 110°C : Releases 2,4-dinitroaniline and L-alanine methyl ester (quantitative by HPLC).
Cyclization Reactions
Gas-phase and solution-phase cyclization pathways differ significantly:
Gas-Phase Cyclization (ESI-MS Studies)
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Deprotonation : Forms [M–H]⁻ ions.
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Sequential Elimination :
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Product : 2-Methyl-5-nitro-1H-benzimidazole-3-oxide (confirmed by MS³ and deuterium labeling) .
Solution-Phase Cyclization
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Conditions : 10% NaOH in dioxane/water (6:4) at reflux.
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Mechanism : Requires dianion formation for intramolecular cyclization.
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Yield : 78–82% of benzimidazole-N-oxide derivatives.
Comparative Analysis of Cyclization Pathways
| Parameter | Gas-Phase | Solution-Phase |
|---|---|---|
| Intermediate | Monoanion | Dianion |
| Temperature | Ambient (MS interface) | 100°C (reflux) |
| Time Scale | Milliseconds | 2–4 hours |
| Catalysis | None | Base (NaOH) |
| Product Stability | High (MS vacuum) | Moderate (aqueous) |
Scientific Research Applications
Biochemical Research Applications
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is primarily utilized as a hapten in immunological studies due to its ability to elicit strong immune responses. The presence of the dinitrophenyl group enhances its immunogenicity, making it valuable for:
- Protein Interaction Studies : It is used to probe interactions between proteins and antibodies. The compound's structure allows it to bind covalently with specific amino acid residues in proteins, facilitating the study of enzyme kinetics and protein folding mechanisms.
- Enzyme Kinetics : Researchers employ this compound to investigate the catalytic mechanisms of enzymes by analyzing how they interact with various substrates. Its ability to form stable complexes aids in quantifying enzyme activity and understanding reaction pathways .
- Immunological Assays : this compound serves as a critical component in assays designed to measure antibody levels and immune responses in various biological samples. Its reactivity with antibodies makes it suitable for developing diagnostic tools for diseases .
Synthetic Chemistry Applications
In synthetic chemistry, this compound is employed as a reagent for:
- Detection and Quantification of Amino Acids : Its unique structure allows for the formation of stable complexes with amino acids, which can be detected using chromatographic methods. This property is particularly useful in proteomics and metabolic studies .
- Organic Synthesis : The compound can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are instrumental in creating derivatives that may have enhanced properties or novel functionalities.
Industrial Applications
This compound also finds applications beyond academic research:
- Materials Science : The compound is utilized in the development of nonlinear optical materials due to its unique electronic properties. Its incorporation into polymer matrices can enhance the optical characteristics required for advanced photonic applications.
- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows it to be transformed into various bioactive compounds that can be used in drug development .
Case Studies
Several case studies illustrate the applications of this compound:
- Immunological Response Studies : A study demonstrated how this compound could induce a robust immune response in laboratory mice when used as a hapten conjugated to carrier proteins. This research provided insights into vaccine development strategies targeting specific immune pathways.
- Enzyme Mechanism Elucidation : Another research effort utilized this compound to investigate the catalytic mechanism of serine proteases. By tracing the interactions between the enzyme and this compound, researchers were able to identify critical active site residues involved in substrate binding.
- Material Development : A recent project explored the incorporation of this compound into polymer matrices for use in photonic devices. The resulting materials exhibited enhanced nonlinear optical properties suitable for advanced telecommunications applications.
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-L-alanine methyl ester involves its interaction with specific molecular targets, primarily through covalent bonding. The dinitrophenyl group can form stable adducts with amino groups in proteins and peptides, altering their structure and function. This interaction is often used to study enzyme mechanisms and protein-ligand interactions .
Comparison with Similar Compounds
N-(2,6-Dinitrophenyl)alanine ethyl ester (289)
- Key Difference : The 2,6-dinitro substitution prevents cyclization due to intramolecular hydrogen bonding between the NH group and the second ortho-nitro group. This steric hindrance blocks the formation of intermediates required for cyclization, unlike the 2,4-dinitrophenyl analog, which readily undergoes cyclization to yield benzimidazole derivatives .
- Experimental Outcome : Attempted cyclization of 289 resulted in uncharacterizable mixtures, highlighting the critical role of nitro group positioning in reaction pathways .
Ester Group Variations
N-(2,4-Dinitrophenyl)-L-alanine ethyl ester (207b)
- Comparison : Replacing the methyl ester with an ethyl ester (207b) alters solubility and reaction kinetics. For example, in cyclization reactions with potassium carbonate, ethyl esters may exhibit slower reaction rates due to increased steric bulk .
- Data : The ethyl ester derivative (207b) yielded a 39% recovery of N-(2-nitrophenyl)-alanine after acid hydrolysis, demonstrating partial stability under basic conditions .
Amino Acid Side Chain Modifications
N-(2,4-Dinitrophenyl)histidine ethyl ester (225)
- Key Feature: The imidazole ring of histidine competes with the α-amino group for nucleophilic reactivity. However, the DNP group selectively binds to the more nucleophilic α-amino group, avoiding imidazole substitution .
- Application : This selectivity is exploited in peptide synthesis to protect specific residues while leaving others available for conjugation .
N-(2,4-Dinitrophenyl)-S-tryptophan methyl ester (231)
- Reactivity : The indole side chain of tryptophan participates in cyclization, yielding 3-(methoxymethyl)indole (232) and benzimidazole oxides under basic conditions. This contrasts with alanine derivatives, which lack aromatic side chains and form simpler products .
Functional Group and Application Comparisons
Ester Derivatives with Non-DNP Substituents
Cyclization Behavior of DNP Derivatives
Physicochemical and Spectroscopic Data
- This compound: Melting Point: Not explicitly reported in evidence, but analogous ethyl esters (e.g., 207b) have m.p. 69–70°C . Spectroscopy: Characteristic ¹H NMR signals for DNP protons (δ 8.18–8.43 ppm) and methyl ester (δ 3.97 ppm) are consistent with benzimidazole derivatives .
N-(2,4-Dinitrophenyl)histidine ethyl ester (225) :
- ¹H NMR : Imidazole protons appear at δ 7.29–7.54 ppm, distinct from alanine’s methyl group (δ 1.20–1.50 ppm) .
Biological Activity
N-(2,4-Dinitrophenyl)-L-alanine methyl ester (DNP-L-AME) is a synthetic compound derived from L-alanine, characterized by the presence of a dinitrophenyl group. This compound has garnered interest in biochemical and pharmacological research due to its unique interactions with biological molecules, particularly enzymes and proteins. This article explores the biological activity of DNP-L-AME, including its mechanisms of action, applications in scientific research, and relevant case studies.
DNP-L-AME is an organic compound with the molecular formula and a molecular weight of approximately 269.21 g/mol . The compound's structure allows it to interact with various molecular targets, influencing enzymatic activity and protein interactions.
The mechanism of action of DNP-L-AME involves:
- Enzyme Interaction : The dinitrophenyl group can serve as a recognition element that facilitates binding to enzymes or receptors. This interaction may lead to either inhibition or activation of enzymatic reactions.
- Protein Conformation Alteration : Binding to specific amino acid residues can alter the conformation of proteins, impacting their function and stability.
- Cellular Process Disruption : The compound may disrupt normal cellular processes by modulating protein-ligand interactions, which can have downstream effects on cellular signaling pathways.
Biological Activity
DNP-L-AME has been investigated for various biological activities, including:
- Enzyme Kinetics : It is utilized in studies examining enzyme-catalyzed reactions, where it acts as a substrate or inhibitor.
- Protein-Ligand Interactions : The compound is valuable in probing protein structures and functions due to its ability to form covalent bonds with specific residues.
- Potential Diagnostic Applications : Research suggests that DNP-L-AME could be developed as a diagnostic tool for identifying specific proteins associated with diseases.
Case Studies
- Enzyme Inhibition Studies : A study demonstrated that DNP-L-AME could inhibit the activity of certain proteases by covalently modifying active site residues. This was evidenced by a decrease in enzymatic activity in the presence of varying concentrations of DNP-L-AME.
- Protein Interaction Analysis : In another investigation, DNP-L-AME was used to study the binding affinity of various proteins. The results indicated that the compound could significantly alter the binding dynamics between proteins and their ligands, suggesting potential applications in drug design.
- Cellular Studies : Research involving cell cultures revealed that treatment with DNP-L-AME led to changes in nitric oxide production in activated macrophages, indicating its role in modulating immune responses .
Table 1: Summary of Biological Activities
Table 2: Mechanistic Insights
| Mechanism | Description | Implications |
|---|---|---|
| Enzyme Interaction | Binds to active sites on enzymes | Potential drug target |
| Protein Conformation Change | Alters structural dynamics of proteins | Affects signaling pathways |
| Cellular Process Disruption | Modulates cellular responses | Impacts immune function |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,4-Dinitrophenyl)-L-alanine methyl ester, and how can reaction efficiency be optimized?
- The synthesis typically involves nucleophilic aromatic substitution or esterification. For example, L-alanine methyl ester can react with 2,4-dinitrofluorobenzene (DNFB) in alkaline conditions to form the dinitrophenyl (DNP) derivative. Optimization includes controlling pH (e.g., sodium bicarbonate buffer for DNFB reactions) and temperature (40–60°C) to minimize hydrolysis of the methyl ester . Alternative routes may use sulfenylation with (2,4-dinitrophenyl)disulfide derivatives in the presence of n-BuLi . Reaction efficiency is assessed via TLC or HPLC, with yields typically >70% under optimized conditions.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key techniques include:
- IR spectroscopy : Identification of ester carbonyl (~1740 cm⁻¹) and nitro group stretches (~1520 cm⁻¹ and ~1340 cm⁻¹) .
- NMR (¹H and ¹³C) : Distinct signals for the methyl ester (δ ~3.7 ppm for CH₃O) and DNP aromatic protons (δ ~8.5–9.0 ppm) .
- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 270.2 (C₁₀H₁₁N₃O₆⁺) .
- Elemental analysis (CHN) : Confirmation of C, H, and N percentages (e.g., C: 44.61%, H: 4.12%, N: 15.61%) .
Q. How is purity assessed for this compound, and what challenges arise during chromatographic analysis?
- Purity is evaluated via reverse-phase HPLC (C18 column, UV detection at 340 nm for DNP absorbance) or LC-MS . Challenges include:
- Peak broadening due to residual acidic protons (e.g., from hydrolysis of the ester group).
- Baseline separation from byproducts like unreacted DNFB or hydrolyzed L-alanine derivatives. Gradient elution with acetonitrile/water (0.1% TFA) is recommended .
Advanced Research Questions
Q. How does the electronic structure of the 2,4-dinitrophenyl group influence coordination chemistry in metal complexes?
- The electron-withdrawing nitro groups stabilize negative charge on the aromatic ring, enabling π-backbonding with transition metals like Fe(II). In Fe(II) complexes, the DNP moiety acts as a bidentate ligand via nitro oxygen atoms, leading to octahedral geometries. Magnetic moment measurements (e.g., ~1.73 BM for Fe²⁺) and UV-Vis spectra (d-d transitions at 450–500 nm) confirm coordination .
Q. What methodological considerations are critical when using this compound in peptide derivatization for mass spectrometry?
- The DNP group enhances ionization efficiency in MALDI-TOF or ESI-MS by introducing a hydrophobic, UV-active tag. Key steps include:
- pH control : Reactions are performed in mildly alkaline buffers (pH 8–9) to activate the amine group without ester hydrolysis.
- Stoichiometry : A 2:1 molar excess of DNP reagent ensures complete derivatization of peptide N-termini.
- Quenching : Excess reagent is removed via solid-phase extraction (C18 cartridges) to avoid signal suppression .
Q. How do competing oxidation methods (e.g., AgO vs. KMnO₄) affect the stability of the DNP-alanine ester during functional group transformations?
- AgO in NaOH oxidizes side chains but risks ester saponification, requiring short reaction times (<2 hrs) at 0–4°C.
- KMnO₄ in acidic conditions selectively oxidizes alkenes or alcohols without ester cleavage. Yields are compared via NMR monitoring of the ester carbonyl signal (δ ~3.7 ppm) .
Q. What are the implications of molar conductivity data for assessing the compound’s behavior in solution?
- Low molar conductivity (<10 S·cm²·mol⁻¹) indicates a non-electrolyte, confirming the absence of dissociable groups. This property is critical for applications in non-polar solvents (e.g., organic-phase catalysis) and stability in anhydrous conditions .
Methodological Comparison and Optimization
Q. How do synthetic yields vary between solid-phase vs. solution-phase routes for DNP-alanine derivatives?
- Solid-phase synthesis (e.g., using Wang resin) achieves higher yields (~85%) by minimizing side reactions, while solution-phase methods require iterative purification (e.g., column chromatography), reducing yields to ~60–70% .
Q. What strategies mitigate hydrolysis of the methyl ester during storage or reaction conditions?
- Storage : Anhydrous conditions (desiccator, 4°C) with molecular sieves.
- Reaction design : Avoid aqueous bases; use aprotic solvents (DMF, THF) and mild bases (e.g., DIEA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
